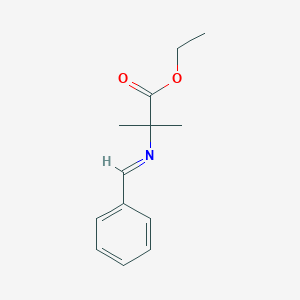

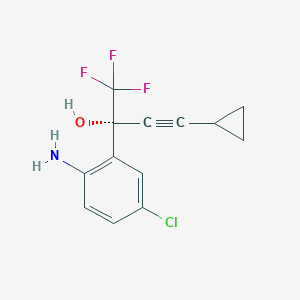

2-Methyl-N-(phenylmethylene)alanine Ethyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "2-Methyl-N-(phenylmethylene)alanine Ethyl Ester" involves multi-step chemical processes. For instance, derivatives of aminoazobenzene disperse dyes using the ethyl ester of N-benzyl-N-phenyl-β-alanine as a coupling component have been reported, indicating the complexity and versatility in synthesizing related compounds (Sokolowska-Gajda & Kraska, 1989). Additionally, the synthesis of N-(methoxyacetyl)-N-[2-methyl-6-(methylthio)phenyl]-D,L-alanine methyl ester showcases the creation of structurally complex esters from simpler anilines (Dreikorn et al., 1990).

Molecular Structure Analysis

The molecular structure of related compounds demonstrates a range of configurations and isomers. For example, the study on poly(phenylacetylene)s containing L-alanine moieties revealed the synthesis of monomers that polymerize into stereoregular structures, indicating the influence of molecular structure on the physical properties of the polymers (Cheuk et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can lead to the formation of various structurally and functionally distinct products. For example, reactions of N-methylated amino acids and benzylammonium ions with phosphorus and arsenic compounds result in stereospecific alkyl group transfers, highlighting the potential for creating diverse chemical entities through specific reactions (Mattamana et al., 1998).

Physical Properties Analysis

The physical properties of compounds structurally related to "2-Methyl-N-(phenylmethylene)alanine Ethyl Ester" are influenced by their molecular structures. For instance, the synthesis and properties of monoazo disperse dyes derived from similar esters provide insights into the lightfastness and mass spectra data, which are crucial for understanding their stability and behavior under various conditions (Sokolowska-Gajda & Kraska, 1989).

Chemical Properties Analysis

The chemical properties of these compounds, such as reactivity and interactions with other molecules, are essential for their potential applications. Studies on the synthesis, separation, and fungicidal activity of isomers of related compounds demonstrate the importance of chemical properties in determining their efficacy and potential uses (Dreikorn et al., 1990).

Applications De Recherche Scientifique

Synthesis and Characterization

Research on compounds similar to "2-Methyl-N-(phenylmethylene)alanine Ethyl Ester" often focuses on the synthesis of novel monomers and polymers for materials science applications. For example, the synthesis and chain helicity of poly(phenylacetylene)s containing l-alanine moieties have been explored, highlighting the potential for creating polymers with high molecular weights and stereoregularities. These polymers exhibit unique properties such as irreversible Z-to-E isomerization and can undergo selective deprotection, suggesting applications in creating advanced materials with specific optical and physical characteristics (Cheuk et al., 2008).

Biocompatibility and Drug Delivery

The biocompatibility and degradation properties of polymers synthesized from amino acids or their derivatives are of significant interest in biomedical research. Studies have evaluated the effect of side group chemistry on biodegradable polyphosphazenes, for instance, indicating the tunability of such polymers for drug delivery systems, tissue engineering scaffolds, and other biomedical applications. This research demonstrates how varying the chemical structure of side groups can impact polymer properties such as hydrolytic degradation, tensile strength, and surface wettability (Singh et al., 2006).

Advanced Materials

The development of advanced materials using amino acid derivatives has been a significant area of research. For instance, amino acid spin labels have been applied to nickel(II) ion chelation, showcasing the utility of such compounds in creating complex structures with specific magnetic properties (Osada et al., 2010). Additionally, the synthesis of amino acid-based polyacetylenes offers insights into creating polymers with unique helical structures and optical activity, underscoring the potential for such materials in optical applications and as chiral media (Gao et al., 2003).

Propriétés

IUPAC Name |

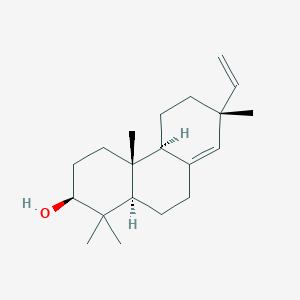

ethyl 2-(benzylideneamino)-2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-4-16-12(15)13(2,3)14-10-11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZUKJIXUJVJRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)N=CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00563185 |

Source

|

| Record name | Ethyl (E)-N-benzylidene-2-methylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-N-(phenylmethylene)alanine Ethyl Ester | |

CAS RN |

130146-17-7 |

Source

|

| Record name | Ethyl (E)-N-benzylidene-2-methylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

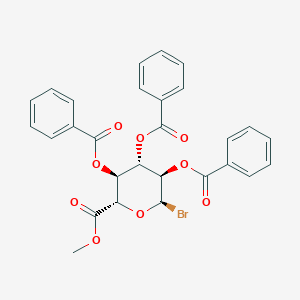

![2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B23486.png)

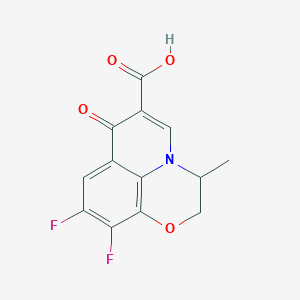

![4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid](/img/structure/B23524.png)

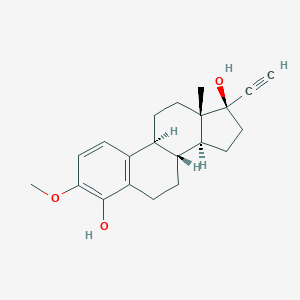

![(2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B23526.png)